(s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H12N2O4 It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group at the 5-position.
Amination: The nitro compound is then subjected to amination to introduce the amino group at the 2-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the nitro group, resulting in different reactivity and applications.
2-Amino-2-(2-nitrophenyl)ethan-1-ol: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
2-Amino-2-(2-methoxy-5-chlorophenyl)ethan-1-ol: Contains a chlorine atom instead of a nitro group, leading to different chemical properties.
Uniqueness
(s)-2-Amino-2-(2-methoxy-5-nitrophenyl)ethan-1-ol is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methoxy-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-3-2-6(11(13)14)4-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
MLOKJAVKOPWZQT-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H](CO)N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
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